molecular formula C13H13N3 B1492062 4-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine CAS No. 2098109-84-1

4-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1492062
CAS No.: 2098109-84-1
M. Wt: 211.26 g/mol
InChI Key: FMRSRNNDYBGUAE-UHFFFAOYSA-N
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Description

4-(5-Ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a chemical compound featuring a pyrazole core substituted with an ethyl group and a propargyl (prop-2-yn-1-yl) unit, linked to a pyridine ring. This structure places it within a class of pyrazole-pyridine hybrids that are of significant interest in medicinal chemistry and drug discovery research . Compounds with this hybrid scaffold have been extensively studied for their potential biological activities. Research into similar pyrazolyl-pyridine derivatives has demonstrated promising antitumor properties. For instance, certain derivatives have shown high cytotoxic activity against human cancer cell lines, such as hepatocellular carcinoma (HEPG-2), making this class of compounds a valuable template for developing novel anticancer agents . Furthermore, heterocyclic compounds incorporating pyridine and pyrazole moieties have been identified as potential cyclooxygenase-2 (COX-2) inhibitors, indicating their relevance in anti-inflammatory research . The presence of the pyridine ring is a key feature in many marketed drugs and bioactive molecules, contributing to a wide spectrum of pharmacological actions . The prop-2-yn-1-yl (propargyl) group on the pyrazole nitrogen may offer additional utility as a chemical handle for further synthetic modifications using click chemistry, facilitating the creation of derivatives or chemical probes . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(5-ethyl-1-prop-2-ynylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-3-9-16-12(4-2)10-13(15-16)11-5-7-14-8-6-11/h1,5-8,10H,4,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRSRNNDYBGUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC#C)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Substituted Pyrazole Intermediate

The key intermediate, 5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazole, can be synthesized via:

  • Alkylation of pyrazole derivatives: The propargyl group is introduced by alkylation of the pyrazole nitrogen using propargyl halides under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like DMF at moderate temperatures (~60 °C).

  • Ethyl substitution at C-5: This can be achieved by starting from ethyl-substituted pyrazole precursors or via selective alkylation methods.

Coupling to Pyridine Ring

The linkage of the pyrazole to the pyridine ring at the 4-position is commonly achieved by:

  • Suzuki-Miyaura cross-coupling reaction: This involves the reaction of a boronic acid or boronate ester derivative of the pyrazole with a halogenated pyridine (e.g., 4-bromopyridine) in the presence of a palladium catalyst such as PdCl2(PPh3)2, a base like cesium carbonate, and a solvent such as dry DMF or DME. The reaction is typically conducted under nitrogen atmosphere at elevated temperatures (85–100 °C) until completion, monitored by LC-MS or TLC.

  • General procedure B (Suzuki conditions):

Reagents/Conditions Details
Aryl halide (pyridine derivative) 1.0 equiv.
Pyrazole boronic acid or ester 1.5 equiv.
Cs2CO3 (base) 1.5 equiv.
PdCl2(PPh3)2 (catalyst) 0.1 equiv.
Solvent Dry DMF or DME
Temperature 85–100 °C
Atmosphere Nitrogen
Monitoring LC-MS or TLC

After reaction completion, the mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. Purification is performed by flash column chromatography and preparative HPLC if needed.

Alkylation of Pyrazole Boronic Acid Pinacol Ester (General Procedure A)

An alternative or preliminary step involves the alkylation of 4-pyrazoleboronic acid pinacol ester with the desired alkyl halide (e.g., propargyl bromide):

Reagents/Conditions Details
Halide (e.g., propargyl bromide) 1.25 equiv.
K2CO3 (base) 2.0 equiv.
4-Pyrazoleboronic acid pinacol ester 1.0 equiv.
Solvent DMF
Temperature 60 °C
Monitoring TLC

The reaction mixture is worked up by dilution with ethyl acetate, washing with water and brine, drying, filtering, and concentration. Purification is by flash column chromatography.

Representative Yields and Purification

  • The Suzuki coupling products are often obtained in moderate yields (e.g., 6% for complex derivatives), requiring purification by flash column chromatography and preparative HPLC.
  • Alkylated pyrazole boronic esters may be isolated as oils with yields ranging from 30% to 60% depending on the alkyl substituent and reaction conditions.

Analytical Characterization

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Yield Range Notes
Alkylation of pyrazole N-atom Alkylation with propargyl halide Propargyl bromide, K2CO3, DMF, 60 °C 30–60% Produces propargyl-pyrazole boronic ester intermediate
Suzuki-Miyaura coupling Cross-coupling of pyrazole boronate with 4-halopyridine PdCl2(PPh3)2, Cs2CO3, DMF/DME, 85–100 °C Moderate (ca. 6%) Final coupling to pyridine ring
Purification Flash column chromatography, preparative HPLC Solvent systems: PE/EtOAc, EtOAc/MeOH Required for product isolation and purity

Research Findings and Considerations

  • The Suzuki coupling approach is favored for its versatility and ability to introduce diverse substituents on the pyrazole and pyridine rings.
  • Alkylation reactions must be carefully controlled to avoid over-alkylation or side reactions.
  • Reaction monitoring by TLC and LC-MS is essential for optimizing reaction times and yields.
  • Purification steps are critical due to the formation of side products and incomplete conversions.
  • Structural modifications on the pyrazole ring, such as substitution at N1 with propargyl groups, influence biological activity and binding affinity in medicinal chemistry contexts.

Chemical Reactions Analysis

Types of Reactions

4-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Herbicidal Activity

One of the primary applications of 4-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is its herbicidal properties. Research has shown that derivatives of pyrazolylpyrimidine, which share structural similarities with this compound, exhibit significant herbicidal activity against various plant species. For instance, a study assessed the herbicidal effects of several pyrazolylpyrimidine derivatives, identifying compounds with IC50 values as low as 1.90 mg/L against Pennisetum alopecuroides, indicating strong inhibitory effects on root growth .

Medicinal Chemistry

The structural framework of this compound suggests potential applications in medicinal chemistry. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit specific enzyme pathways or receptor interactions, which could lead to the development of novel therapeutic agents.

Case Study 1: Herbicidal Evaluation

In a comprehensive study focusing on the herbicidal evaluation of pyrazole derivatives, researchers synthesized a series of compounds and tested their efficacy against Pennisetum alopecuroides. Among these, certain derivatives demonstrated remarkable effectiveness in inhibiting chlorophyll synthesis and root growth. The findings indicate that modifications to the pyrazole ring can significantly enhance herbicidal activity, suggesting that similar modifications to this compound could yield potent herbicides .

Case Study 2: Structure–Activity Relationship (SAR)

Another study explored the structure–activity relationship of various pyrazole-containing compounds. By systematically altering substituents on the pyrazole ring and evaluating their biological activity, researchers identified key structural features that contribute to enhanced herbicidal properties. This approach not only provides insights into the design of more effective herbicides but also lays the groundwork for further medicinal applications of related compounds .

Comparative Data Table

Compound Activity IC50 (mg/L) Target Plant
Pyrazolylpyrimidine Derivative AHerbicidal1.90Pennisetum alopecuroides
Pyrazolylpyrimidine Derivative BHerbicidal3.14Pennisetum alopecuroides
4-(5-Ethyl... (Current Compound)Potential HerbicideTBDTBD

Mechanism of Action

The mechanism of action of 4-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The prop-2-yn-1-yl group can facilitate binding to active sites of enzymes, while the pyrazole and pyridine rings can interact with hydrophobic pockets or form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

4-(5-Methyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine (CAS 2098137-12-1)
  • Structural Difference : Ethyl (C₂H₅) vs. methyl (CH₃) at the pyrazole 5-position.
  • Impact :
    • Molecular Weight : Ethyl increases molecular weight by 14 g/mol (e.g., ~379 vs. ~365 g/mol) .
    • Lipophilicity : Ethyl enhances logP by ~0.5 units, improving lipid solubility.
    • Crystallinity : Methyl analogs exhibit higher solubility due to reduced steric hindrance .
4-(1H-Pyrazol-3-yl)pyridine
  • Structural Difference : Lacks ethyl and propargyl substituents.
  • Impact :
    • Solubility : Higher aqueous solubility (PSA = ~50 Ų) due to unsubstituted pyrazole .
    • Coordination Chemistry : Absence of propargyl limits metal-binding utility compared to the target compound .

Key Findings :

  • The propargyl group enables σ-bond formation with Pt(II), while the pyridyl N chelates Ru(II) in cymene complexes .
  • Steric bulk from ethyl and propargyl groups restricts coordination geometries, favoring linear or trigonal planar complexes .
Anticancer Potential
  • Target Compound: No direct data, but structural analogs (e.g., pyrazolo[3,4-d]pyrimidines) show cytotoxic activity against breast (MCF-7) and lung (A549) cancer cells .
  • Methyl Analog : Reduced bioactivity compared to ethyl derivatives due to lower lipophilicity .
AT1 Receptor Antagonism

    Biological Activity

    Overview

    4-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound characterized by its unique structure, which combines a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. The following sections detail its synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.

    Synthesis

    The synthesis of this compound typically involves several steps:

    • Formation of the Pyrazole Ring : This is often achieved through the cyclization of hydrazine derivatives with 1,3-diketones.
    • Alkylation : The introduction of the prop-2-yn-1-yl group is performed using propargyl bromide.
    • Coupling with Pyridine : Final coupling with a pyridine moiety is usually conducted via palladium-catalyzed cross-coupling reactions.

    Antimicrobial Properties

    Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated significant activity against various pathogens:

    Pathogen Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus0.22 - 0.25 μg/mL
    Staphylococcus epidermidisNot specified
    Escherichia coliNot specified

    The compound exhibited strong inhibition zones in agar diffusion assays, indicating its effectiveness against both Gram-positive and Gram-negative bacteria .

    Anticancer Activity

    In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. The mechanism of action appears to involve the inhibition of specific enzymes and receptors associated with tumor growth. The presence of the prop-2-yn-1-yl group enhances its binding affinity to target sites within cancer cells, potentially leading to apoptosis or cell cycle arrest .

    The biological activity of this compound can be attributed to several mechanisms:

    • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
    • Receptor Modulation : It has been shown to interact with various receptors, potentially acting as an allosteric modulator that enhances or inhibits receptor activity depending on the context .
    • Biofilm Disruption : The compound has demonstrated the ability to disrupt biofilm formation in bacterial cultures, which is crucial for treating chronic infections .

    Comparative Studies

    Comparative studies with similar compounds reveal that the unique structure of this compound contributes to its enhanced biological activity:

    Compound Key Differences Biological Activity
    4-(5-Ethyl-1H-pyrazol-3-yl)pyridineLacks prop-2-yn groupLower binding affinity
    4-(1-(prop-2-yne)-1H-pyrazol -3 -yl)pyridineLacks ethyl groupReduced chemical reactivity

    The presence of both ethyl and propynyl groups in this compound enhances its interaction capabilities with biological targets, making it a promising candidate for further drug development .

    Q & A

    Q. Table 1. Key Synthetic Parameters for Propargylation

    ParameterOptimal RangeNotesReference
    SolventTHF/DMFPolar aprotic for SN2 mechanism
    BaseK₂CO₃Mild, minimizes side reactions
    Temperature60–80°CBalances rate and decomposition
    Reaction Time12–24 hMonitored by TLC

    Q. Table 2. Common Analytical Challenges and Solutions

    ChallengeSolutionInstrumentationReference
    Propargyl group degradationUse inert atmosphere (N₂/Ar)Schlenk line
    Pyrazole tautomerismLow-temperature NMR (–40°C)Bruker Avance III
    Crystal twinningTwin refinement in SHELXLRigaku XtaLAB Synergy

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
    Reactant of Route 2
    4-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

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